REACTION_CXSMILES
|
[C:1]1(O)C=CC=CC=1.[13CH4].[C:9]([C:17]1[CH:27]=[CH:26][C:20]([O:21][CH:22](C)[CH2:23][OH:24])=[CH:19][CH:18]=1)([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:11])[CH3:10]>>[C:9]([C:17]1[CH:18]=[CH:19][C:20]([O:21][CH2:22][CH:23]([OH:24])[CH3:1])=[CH:26][CH:27]=1)([CH2:12][C:13]([CH3:14])([CH3:15])[CH3:16])([CH3:10])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
( 1H )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[13CH4]
|
Name
|
2-(4-tert-octyl-phenoxy)-1-propanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(OC(CO)C)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(OCC(C)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |